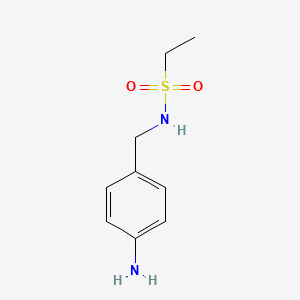

N-(4-aminobenzyl)ethanesulfonamide

Description

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N-[(4-aminophenyl)methyl]ethanesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3 |

InChI Key |

LQKQTOIINWNXPO-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Aminobenzyl Ethanesulfonamide

Primary Synthetic Routes to N-(4-aminobenzyl)ethanesulfonamide and its Key Intermediates

The synthesis of the target compound, this compound, can be achieved through several strategic pathways. These routes primarily involve the formation of the sulfonamide bond and the generation of the aminobenzyl moiety, often requiring protective group chemistry to ensure regioselectivity and high yields.

Synthesis via Sulfonylation Reactions and Precursors

A direct and common approach to forming the sulfonamide linkage is through the reaction of a suitable amine with a sulfonyl chloride. In the context of this compound, this involves the reaction of 4-aminobenzylamine (B48907) with ethanesulfonyl chloride. However, to prevent undesired side reactions on the primary aromatic amine, a protecting group strategy is often employed.

A typical synthetic sequence commences with the protection of the aniline (B41778) nitrogen of a precursor like 4-aminobenzylamine. The protected intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to yield the protected sulfonamide. The final step involves the deprotection of the aromatic amine to afford the desired product.

Alternatively, a precursor such as 4-nitrobenzylamine (B181301) can be utilized. The synthesis would proceed by reacting 4-nitrobenzylamine with ethanesulfonyl chloride, followed by the reduction of the nitro group to an amine. This method circumvents the need for protecting the aromatic amine directly.

| Precursor | Reagent | Reaction | Product |

| 4-aminobenzylamine (protected) | Ethanesulfonyl chloride | Sulfonylation | Protected this compound |

| Protected this compound | Deprotecting agent | Deprotection | This compound |

| 4-nitrobenzylamine | Ethanesulfonyl chloride | Sulfonylation | N-(4-nitrobenzyl)ethanesulfonamide |

| N-(4-nitrobenzyl)ethanesulfonamide | Reducing agent (e.g., H2, Pd/C) | Nitro reduction | This compound researchgate.net |

Approaches Involving Nitrile Reduction and N-Boc Deprotection

An alternative synthetic strategy involves the reduction of a nitrile group to a primary amine. This is particularly useful when constructing the benzylamine (B48309) moiety. A key intermediate in this pathway is a benzonitrile (B105546) derivative. For instance, the synthesis can start from 4-cyanophenol. nih.gov

The synthesis can proceed as follows:

Alkylation of 4-cyanophenol with a suitable benzyl (B1604629) halide. nih.gov

Reduction of the nitrile group to a benzylamine. A variety of reducing agents can be employed, such as lithium aluminum hydride (LiAlH4) or diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride. nih.govorganic-chemistry.orgnih.govyoutube.comyoutube.comyoutube.com The choice of reagent can influence the reaction conditions and functional group tolerance. nih.gov For example, diisopropylaminoborane can selectively reduce nitriles in the presence of certain other functional groups. nih.gov

Subsequent sulfonylation of the resulting primary amine with ethanesulfonyl chloride.

A common protecting group used in these synthetic routes is the tert-butyloxycarbonyl (Boc) group. The N-Boc group can be introduced to protect an amine functionality and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or using oxalyl chloride in methanol. tcichemicals.comreddit.comnih.govresearchgate.net The selective removal of the Boc group in the presence of other sensitive functionalities is a key consideration in multi-step syntheses. tcichemicals.comreddit.com

| Starting Material | Reaction Steps | Key Intermediates |

| 4-cyanophenol | Alkylation, Nitrile Reduction, Sulfonylation | 4-(benzyloxy)benzonitrile, 4-(benzyloxy)benzylamine nih.gov |

| N-Boc protected amine | Deprotection with acid (e.g., TFA, HCl) or oxalyl chloride | Primary amine reddit.comnih.gov |

Preparation from Related Substituted Phenylethanesulfonamide Precursors

The target compound can also be synthesized by modifying existing phenylethanesulfonamide structures. This approach relies on the introduction or modification of the amino group on the phenyl ring of a pre-existing sulfonamide.

For example, a synthesis could begin with a 4-nitrophenylethanesulfonamide derivative. The nitro group can be reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.net This method is advantageous as the sulfonamide group is generally stable under these reductive conditions.

Another approach involves the functionalization of a 4-halophenylethanesulfonamide precursor through nucleophilic aromatic substitution or cross-coupling reactions to introduce the amino group. However, these methods can be more complex and may require specific catalysts and reaction conditions.

Strategies for Derivatization and Scaffold Modification

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the primary amino group, the sulfonamide nitrogen, or the aromatic ring.

Introduction of Heterocyclic Moieties and Conjugates

The primary amino group of this compound is a versatile handle for introducing heterocyclic moieties. This can be achieved through various reactions, such as condensation with carbonyl compounds to form imines, which can then be further cyclized.

Furthermore, the amino group can be acylated with heterocyclic carboxylic acids or their activated derivatives to form amide conjugates. For example, coupling with 2-aminothiazole (B372263) derivatives has been reported in the synthesis of related sulfonamides. nih.gov These reactions typically employ coupling agents like EDC/HOBt or proceed via an acid chloride.

The sulfonamide nitrogen, after deprotonation, can also serve as a nucleophile for the introduction of heterocyclic rings, although this is less common due to the lower reactivity of the sulfonamide anion.

| Reaction Type | Reagents | Functional Group Modified | Resulting Structure |

| Condensation/Cyclization | Heterocyclic aldehydes/ketones | Primary amino group | Imine, cyclized heterocycle |

| Acylation | Heterocyclic carboxylic acids/acid chlorides | Primary amino group | Amide conjugate |

| Nucleophilic Substitution | Halogenated heterocycles | Primary amino group | N-heterocyclic substituted derivative |

Substituent Effects on the Aromatic Ring System

The electronic properties of the aromatic ring in this compound can be modulated by introducing various substituents. The existing amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho positions. lumenlearning.comyoutube.comlibretexts.orgyoutube.com

Introducing electron-donating groups (EDGs) onto the aromatic ring will further increase its electron density, enhancing its reactivity towards electrophiles. youtube.comlibretexts.org Conversely, the introduction of electron-withdrawing groups (EWGs) will deactivate the ring, making electrophilic substitution more difficult. lumenlearning.comlibretexts.org

The nature of the substituent also influences the acidity of the sulfonamide proton and the basicity of the primary amino group. Electron-withdrawing groups will increase the acidity of the sulfonamide proton and decrease the basicity of the amino group, while electron-donating groups will have the opposite effect. These modifications can be crucial for fine-tuning the biological activity and physicochemical properties of the molecule.

| Substituent Type | Effect on Aromatic Ring | Influence on Functional Groups | Example Substituents |

| Electron-Donating Group (EDG) | Activation, ortho, para-directing | Decreased sulfonamide acidity, increased amine basicity | -OCH3, -CH3 |

| Electron-Withdrawing Group (EWG) | Deactivation, meta-directing (relative to the EWG) | Increased sulfonamide acidity, decreased amine basicity | -NO2, -CN, -Cl lumenlearning.comlibretexts.orglibretexts.org |

Modifications of the Sulfonamide and Ethane (B1197151) Linkage

Research into the specific modification of the sulfonamide and ethane linkage of this compound is not extensively covered in available scholarly articles. However, general principles of sulfonamide chemistry allow for hypothetical transformations.

Late-stage functionalization techniques, which enable the modification of complex molecules at a late point in the synthetic sequence, are of particular relevance. Recent advancements have focused on the activation of the strong sulfur-nitrogen bond in sulfonamides. One such strategy involves the diazotization of primary sulfonamides, which can transform the amino group into a more reactive species, allowing for the introduction of new functional groups. acs.org Another approach uses photocatalysis to generate sulfonyl radical intermediates from sulfonamides, which can then undergo a variety of transformations. acs.orgnih.govnih.gov These methods, while demonstrated on other sulfonamide-containing molecules, have not been specifically reported for this compound.

Modification of the ethane linkage would likely involve more complex synthetic routes, potentially requiring a complete re-synthesis starting from different building blocks. There is a lack of published information on the direct modification of this part of the molecule.

Emerging Synthetic Techniques for this compound Analogs

While specific examples for this compound are not present in the literature, several emerging synthetic techniques are being employed for the synthesis of sulfonamide analogs in general. These cutting-edge methods offer potential pathways for creating derivatives of the target compound.

Photoredox Catalysis: This technique uses visible light to initiate chemical reactions, often under mild conditions. It has been used for the late-stage functionalization of sulfonamides by generating sulfonyl radicals that can react with other molecules. acs.orgnih.govnih.gov This could theoretically be applied to this compound to create a variety of analogs.

Rhodium-Catalyzed C-H Activation: This powerful method allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. For N-benzoylsulfonamides, rhodium catalysts have been used to create new rings by activating a C-H bond on the benzene (B151609) ring and reacting it with other molecules. nih.govnih.gov This suggests a potential route for modifying the benzyl portion of this compound.

Deaminative Functionalization: Recent studies have shown that the primary sulfonamide group can be removed and replaced with other functional groups through a process called deaminative functionalization. acs.org This strategy could be a powerful tool for diversifying the sulfonamide portion of this compound.

The following table provides a hypothetical overview of how these emerging techniques could be applied, based on general findings in sulfonamide chemistry.

| Emerging Technique | Potential Application to this compound | General Findings |

| Photocatalytic Late-Stage Functionalization | Generation of a sulfonyl radical for addition to alkenes or other radical acceptors. | Enables the conversion of sulfonamides to complex sulfones under mild, light-induced conditions. acs.orgnih.govnih.gov |

| Rhodium-Catalyzed C-H Activation | Annulation reactions on the benzyl ring to form fused heterocyclic systems. | Effective for the synthesis of isoindolinones from N-benzoylsulfonamides. nih.govnih.gov |

| Diazotization-Enabled Deaminative Functionalization | Conversion of the primary sulfonamide to sulfonyl chlorides or other sulfonamide derivatives. | Allows for the direct derivatization of the sulfonamide moiety without pre-functionalization. acs.org |

This table is illustrative and based on general methodologies, as specific applications to this compound have not been reported in the reviewed literature.

Comprehensive Spectroscopic and Structural Elucidation of N 4 Aminobenzyl Ethanesulfonamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (1H) NMR Analysis for Chemical Shift and Multiplicity

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the multiplicity (splitting pattern) provides information about the number of neighboring protons.

For N-(4-aminobenzyl)ethanesulfonamide, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, usually between 6.5 and 7.5 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom of the sulfonamide group and the aromatic ring are expected to resonate as a singlet or a doublet depending on coupling with the NH proton, typically in the range of 3.5 to 4.5 ppm. The protons of the amino group (NH₂) attached to the aromatic ring often appear as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and exchange with the solvent. The ethyl group of the ethanesulfonamide (B75362) moiety will show a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), with their exact chemical shifts influenced by the neighboring sulfonyl group.

In related analogs, such as 4-aminobenzaldehyde, the aldehydic proton appears as a distinct singlet at a very downfield position, around 9.74 ppm. rsc.org The aromatic protons show a characteristic pattern of doublets. rsc.org For amines like aniline (B41778), the amino protons (NH₂) typically appear as a broad singlet, and the aromatic protons show complex multiplets. rsc.org The chemical shift of NH protons in amides and sulfonamides can vary significantly, often appearing in the range of 5.0 to 9.0 ppm, and can be influenced by factors like solvent and temperature. inflibnet.ac.in

Table 1: Representative ¹H NMR Data for this compound and Analogs

| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| This compound | Aromatic CH | 6.5 - 7.5 | Multiplet | |

| Benzyl (B1604629) CH₂ | 3.5 - 4.5 | Singlet/Doublet | ||

| Amino NH₂ | Variable | Broad Singlet | inflibnet.ac.in | |

| Ethyl CH₂ | ~3.0 | Quartet | ||

| Ethyl CH₃ | ~1.3 | Triplet | ||

| 4-Aminobenzaldehyde | Aldehyde CHO | 9.74 | Singlet | rsc.org |

| Aromatic CH | 6.69, 7.68 | Doublet | rsc.org | |

| Amino NH₂ | 4.22 | Singlet | rsc.org | |

| Aniline | Amino NH₂ | 3.54 | Broad Singlet | rsc.org |

| Aromatic CH | 6.59 - 7.13 | Multiplet | rsc.org |

Carbon (13C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment (sp³, sp², or sp hybridized) and the nature of the atoms attached to it.

In this compound, the aromatic carbons will exhibit signals in the range of approximately 110 to 150 ppm. The carbon atom attached to the amino group (C-NH₂) will be shielded and appear at a relatively higher field compared to the other aromatic carbons. The benzylic carbon (CH₂) will resonate in the aliphatic region, typically around 40-50 ppm. The carbons of the ethyl group will appear at even higher fields, with the methylene carbon (CH₂) being more deshielded than the methyl carbon (CH₃) due to the proximity of the electron-withdrawing sulfonyl group.

For instance, in a similar structure, 4-phenylenediamine, the aromatic carbons appear at 116.6 and 138.5 ppm. rsc.org In 4-aminobenzaldehyde, the carbonyl carbon of the aldehyde group is highly deshielded and appears at 190.4 ppm, while the aromatic carbons resonate between 114.0 and 152.3 ppm. rsc.org The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton and identifying the presence of different functional groups. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound and Analogs

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| This compound | Aromatic C | 110 - 150 | |

| Benzyl C | 40 - 50 | ||

| Ethyl CH₂ | ~45 | ||

| Ethyl CH₃ | ~15 | ||

| 4-Phenylenediamine | Aromatic C | 116.6, 138.5 | rsc.org |

| 4-Aminobenzaldehyde | Aldehyde C=O | 190.4 | rsc.org |

| Aromatic C | 114.0 - 152.3 | rsc.org | |

| Methyl 4-aminobenzoate | Aromatic C | 113.7 - 151.0 | rsc.orgchemicalbook.com |

| Ester C=O | 166.8 | rsc.org | |

| Methyl C | 51.5 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

For this compound, the molecular ion peak [M+H]⁺ in the mass spectrum will confirm its molecular weight. The fragmentation pattern is key to elucidating the structure. A common fragmentation pathway for sulfonamides involves the cleavage of the C-S or S-N bonds. A significant fragmentation of aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov Another characteristic fragmentation would be the cleavage of the benzyl-nitrogen bond, leading to the formation of a stable aminobenzyl cation or a related fragment. The fragmentation pattern of amines often involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.

In the analysis of related structures, such as aromatic sulfonamides, the elimination of SO₂ is a frequently observed rearrangement. nih.gov For compounds containing a benzyl group, cleavage at the benzylic position is common due to the stability of the resulting benzyl cation. The fragmentation of anilines can involve the loss of HCN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. The N-H stretching vibrations of the primary amino group (NH₂) will appear as two bands in the region of 3300-3500 cm⁻¹. pressbooks.pub The N-H stretch of the sulfonamide group will also appear in this region, typically as a single, less intense band. The S=O stretching vibrations of the sulfonyl group are very characteristic and appear as two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl and benzyl groups are found just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring will show absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) | pressbooks.pub |

| Sulfonamide (NH) | N-H Stretch | 3300 - 3500 | Medium (one band) | uc.edu |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350 - 1300 | Strong | uc.edu |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1160 - 1120 | Strong | uc.edu |

| Aromatic Ring | C-H Stretch | > 3000 | Medium | libretexts.org |

| Aliphatic Groups (CH₂, CH₃) | C-H Stretch | < 3000 | Medium to Strong | libretexts.org |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak | libretexts.org |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

A single-crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of all atoms. nih.gov This includes the conformation of the ethanesulfonamide group relative to the aminobenzyl moiety. Intermolecular interactions, such as hydrogen bonds involving the amino and sulfonamide N-H groups and the sulfonyl oxygen atoms, would be identified. These interactions play a crucial role in determining the crystal packing. researchgate.net The analysis would also provide accurate measurements of bond lengths and angles, which can be compared with theoretical calculations. The structure of related benzimidazole-based thiourea (B124793) compounds has been confirmed using this technique, highlighting its utility in unambiguously establishing molecular structures. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of N 4 Aminobenzyl Ethanesulfonamide Derivatives

Systematic SAR Exploration through Chemical Modifications of the Core Scaffold

The biological activity of N-(4-aminobenzyl)ethanesulfonamide derivatives is intricately linked to the nature and position of substituents on its core structure. Systematic exploration of these modifications has provided a foundational understanding of the structure-activity relationships governing this chemical series.

Impact of Substitutions on the Phenyl Ring and Sulfonamide Group on Activity

The substitution pattern on the aromatic phenyl ring and the sulfonamide functional group plays a pivotal role in modulating the biological activity of this compound derivatives. Research on related sulfonamide-containing compounds has established several key principles. For instance, the position of the amino group on the phenyl ring is crucial, with the para-position, as seen in the parent compound, often being optimal for activity. Altering the electronic properties of the phenyl ring through the introduction of electron-withdrawing or electron-donating groups can significantly impact binding affinity and potency.

Similarly, modifications to the sulfonamide group itself can fine-tune the compound's properties. The acidity of the sulfonamide proton can be modulated by the nature of the substituent on the nitrogen atom, which in turn can affect the compound's interaction with its biological target and its pharmacokinetic profile. While specific data on this compound is limited, general SAR principles for sulfonamides suggest that mono-substitution on the sulfonamide nitrogen can be beneficial for activity, whereas di-substitution is often detrimental. youtube.com

Influence of Linker and Heterocyclic Attachments on Biological Profile

Furthermore, the attachment of heterocyclic rings to the core scaffold is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties. The nature of the heterocyclic ring, its point of attachment, and its substitution pattern can introduce new binding interactions, such as hydrogen bonds or pi-stacking, thereby enhancing biological activity. For example, in other chemical series, the replacement of a phenyl ring with a heterocyclic ring has been shown to improve metabolic stability and solubility.

Scaffold Hopping Strategies and Bioisosteric Replacements Involving the this compound Core

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. This approach aims to identify novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity.

While specific examples of scaffold hopping originating from the this compound core are not extensively documented in publicly available literature, the principles of this strategy are broadly applicable. For instance, the sulfonamide group could be replaced with other acidic functional groups like a carboxylic acid or a tetrazole, which are common bioisosteres. Similarly, the aminobenzyl portion could be replaced by various heterocyclic scaffolds that maintain the key pharmacophoric features required for biological activity. The success of such strategies depends on a thorough understanding of the key interactions between the original molecule and its biological target.

Pharmacophore Modeling and Design Principles for Potency and Selectivity Optimization

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Computational Chemistry and Molecular Modeling Investigations of N 4 Aminobenzyl Ethanesulfonamide and Its Interactions

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-(4-aminobenzyl)ethanesulfonamide) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating the binding process and estimating the strength of the interaction. nih.gov Docking algorithms explore various possible conformations of the ligand within the binding site of the target protein and score them based on a function that approximates the binding free energy. mdpi.com

For sulfonamide-based compounds, common biological targets for docking studies include enzymes like carbonic anhydrase (involved in processes like glaucoma) and dihydropteroate (B1496061) synthase (DHPS) or dihydrofolate reductase (DHFR), which are crucial in bacterial folate synthesis. mdpi.comnih.govacs.org Docking this compound into the active site of such enzymes would reveal its potential to act as an inhibitor. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein and using software like AutoDock to predict the most stable binding poses. nih.govmdpi.com

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the target's active site. This prediction is accompanied by an energetic analysis, typically reported as a binding energy or docking score (e.g., in kcal/mol). peerj.com A lower, more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. acs.org

In studies of sulfonamide derivatives, binding energies are frequently used to rank potential inhibitors. For instance, docking studies on various sulfonamides against carbonic anhydrase isozymes have revealed binding affinities that correlate with their inhibitory constants (Ki). nih.gov The analysis would show how the ethanesulfonamide (B75362) group and the aminobenzyl moiety of this compound position themselves to maximize favorable interactions. The binding energy for FDA-approved drugs often falls in the range of -5.63 to -6.85 kcal/mol, providing a benchmark for the potential of new compounds. mdpi.com

Illustrative Binding Energy Data for Representative Sulfonamide Inhibitors

This table presents example binding energy data from docking studies of various sulfonamide compounds against different biological targets. This data is for illustrative purposes to demonstrate how results from such analyses are typically presented.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Sulfamethazine | Myoglobin | -7.42 | acs.org |

| Sulfadiazine | Myoglobin | -6.77 | acs.org |

| 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide | P. falciparum Triose Phosphate Isomerase (pTPI) | -71.62 (kJ/mol) | peerj.com |

| Hydrazide-sulfonamide hybrid (Compound 32) | Carbonic Anhydrase IX (CA IX) | -36 (kJ/mol) | nih.gov |

Beyond energetic scoring, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Identifying the key amino acid residues in the protein's active site that form these bonds is critical for understanding the basis of molecular recognition. rcsb.org

For sulfonamides, the sulfonamide group (-SO₂NH-) is a key pharmacophore. The oxygen atoms frequently act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. nih.gov Docking studies on sulfonamide inhibitors of carbonic anhydrase, for example, consistently show the sulfonamide moiety coordinating with the essential zinc ion in the active site and forming hydrogen bonds with residues like Thr199. nih.govrcsb.org The aromatic ring of the ligand often engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. nih.gov In the case of this compound, the primary amine (-NH₂) on the benzyl (B1604629) ring would also be expected to form significant hydrogen bonds with acceptor residues in the target's active site. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. doi.org This technique is used to assess the conformational stability of the predicted ligand-protein complex and observe its dynamic behavior in a simulated physiological environment (e.g., in water). acs.org A stable complex in an MD simulation, indicated by a low root-mean-square deviation (RMSD) of the protein backbone and ligand position over time, provides greater confidence in the docking results. doi.org

For a complex of this compound with a target protein, an MD simulation lasting for nanoseconds would reveal whether the initial binding pose predicted by docking is maintained. nih.gov The simulation can highlight the flexibility of certain parts of the protein upon ligand binding and the persistence of key interactions, such as hydrogen bonds, over the simulation period. acs.orgkg.ac.rs This analysis is crucial for confirming that the ligand remains securely bound and does not quickly dissociate from the active site. The stability of a protein's conformation is essential for its function. nih.govkhanacademy.orgyoutube.com

Illustrative Summary of MD Simulation Findings for a Sulfonamide-Protein Complex

This table provides an example of the types of results obtained from an MD simulation of a sulfonamide inhibitor bound to its target enzyme, demonstrating the assessment of complex stability.

| Simulation Parameter | Finding | Implication | Reference |

| Protein Backbone RMSD | Stable at ~6.2 Å after initial fluctuation | The overall protein structure remains stable after the ligand binds. | doi.org |

| Ligand RMSD | Remains low and stable throughout the simulation | The ligand maintains a consistent binding pose within the active site. | nih.gov |

| Hydrogen Bond Analysis | Key hydrogen bonds are maintained for >80% of the simulation time | The specific interactions predicted by docking are stable and significant. | nih.gov |

| Binding Free Energy (MM-PBSA) | Favorable negative value (e.g., -42.91 kJ/mol) | Confirms a strong and energetically favorable binding of the ligand. | peerj.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. nih.govnih.gov These methods provide insights into molecular geometry, charge distribution, and molecular orbitals, which are fundamental to a molecule's reactivity. researchgate.net For this compound, DFT calculations can optimize its 3D structure and compute various electronic descriptors. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net These calculations can predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack, guiding the understanding of its metabolic pathways or mechanism of action. researchgate.netresearchgate.net

Illustrative FMO Analysis for Representative Sulfonamide Drugs

This table shows example HOMO, LUMO, and energy gap values for several sulfonamide drugs, calculated using DFT. This data illustrates how electronic properties are quantified to predict molecular reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Sulfadiazine | -6.61 | -1.41 | 5.20 | researchgate.net |

| Sulfamerazine | -6.53 | -1.33 | 5.20 | researchgate.net |

| Sulfamethazine | -6.45 | -1.14 | 5.31 | researchgate.net |

| Sulfanilamide (B372717) | -5.99 | -0.89 | 5.10 | researchgate.net |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate its Absorption, Distribution, Metabolism, and Excretion characteristics. ri.se These computational tools can rapidly filter large libraries of compounds, identifying those with desirable drug-like properties and flagging potential liabilities early in the discovery process. mdpi.comyoutube.com

For this compound, an in silico ADME profile would be generated using web-based platforms like SwissADME or pkCSM. nih.gov Key predicted parameters include:

Absorption: Evaluated by predicting human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Predicted by identifying which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize or be inhibited by the compound.

Excretion: Estimated through prediction of total clearance.

Furthermore, drug-likeness is evaluated based on established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov A compound that adheres to these rules is more likely to have good oral bioavailability. nih.gov

Illustrative Predicted ADME Profile for a Sulfonamide Derivative

This table presents a sample set of predicted ADME properties for a representative sulfonamide derivative, illustrating the output of in silico pharmacokinetic analysis.

| ADME Property | Predicted Value/Classification | Significance | Reference |

| Human Intestinal Absorption | High | Good potential for oral absorption. | nih.gov |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects. | nih.gov |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. | nih.gov |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties, suggesting potential for oral bioavailability. | nih.gov |

| Total Clearance (log ml/min/kg) | 0.35 | Provides an estimate of the rate of removal from the body. | nih.gov |

In Vitro Biological Activity and Mechanistic Studies of N 4 Aminobenzyl Ethanesulfonamide Derivatives

Enzyme Inhibition Studies

The ability of N-(4-aminobenzyl)ethanesulfonamide derivatives to modulate the activity of key enzymes has been a focal point of research, revealing potential therapeutic applications.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition can lead to cell death, making it a prime target for antimicrobial and anticancer drugs.

Derivatives incorporating the 4-aminobenzoic acid (PABA) moiety, a structure related to the this compound core, have been investigated as inhibitors of Plasmodium falciparum DHFR (Pf-DHFR). nih.gov The mechanism of action of these inhibitors is rooted in their ability to compete with the natural substrate, dihydrofolic acid, for binding to the active site of the enzyme. nih.govresearchgate.net This competitive inhibition disrupts the folate pathway, which is vital for the parasite's survival. nih.gov

A study on PABA-substituted pyrimidine (B1678525) derivatives revealed their potential as Pf-DHFR inhibitors. The synthesized compounds were tested in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Several of these derivatives displayed significant antimalarial activity with IC50 values in the micromolar range, indicating their efficacy in inhibiting parasite growth by targeting DHFR. nih.gov

Table 1: In Vitro Antimalarial Activity of PABA-Substituted Pyrimidine Derivatives against P. falciparum

| Compound | IC50 (µg/mL) vs. 3D7 Strain | IC50 (µg/mL) vs. Dd2 Strain |

| 3d | Significant Activity | Significant Activity |

| 3e | Significant Activity | Significant Activity |

| 3f | Most Potent | Most Potent |

| 3h | Significant Activity | Significant Activity |

| Source: nih.gov |

The structural basis for the inhibitory activity of such compounds often involves interactions with key residues within the DHFR active site. Molecular modeling studies of related antifolates suggest that the aminobenzoyl moiety can form hydrophobic interactions with residues like Phe31, Phe34, and Ile60, while other parts of the molecule can interact with residues such as Glu30 and Arg70. nih.gov

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions. Sulfonamide-based compounds are a well-established class of CA inhibitors.

Derivatives of 4-aminobenzenesulfonamide have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govmdpi.comnih.gov The primary mechanism of inhibition involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site, coordinated in a tetrahedral geometry. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity.

Studies on aromatic amides derived from 4-aminobenzenesulfonamide have shown isoform-specific inhibition. For instance, certain derivatives are potent inhibitors of hCA VII and hCA XIV, while others selectively inhibit hCA II. nih.gov The differences in inhibitory potency and selectivity are attributed to the interactions between the inhibitor's side chains and the amino acid residues lining the active site cavity, which varies among the different CA isoforms. nih.gov

Novel series of sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties have also been evaluated for their inhibitory activity against hCA I, II, IX, and XII. mdpi.com These studies have revealed compounds with varying degrees of inhibition constants (Ki) against different isoforms, with some exhibiting nanomolar potency. mdpi.com The structural modifications on the sulfonamide scaffold allow for fine-tuning of the inhibitory profile, leading to the development of isoform-selective inhibitors. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfanilamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 7c | Less Active | Less Active | Moderate Activity | 4.6 |

| 8b | - | - | - | Better than AAZ |

| 11 | - | - | - | Better than AAZ |

| AAZ (Acetazolamide) | - | - | 25.7 | 5.7 |

| Source: mdpi.com |

Other Enzyme Target Modulations and Their Mechanistic Basis

Beyond DHFR and CAs, derivatives of this compound and related structures have been shown to modulate other enzyme targets. For example, certain sulfonamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase. mdpi.com

The mechanism of AChE inhibition by these compounds can involve interactions with the catalytic and peripheral anionic sites of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. For α-glucosidase, inhibitors can bind to the enzyme's active site, preventing the cleavage of complex carbohydrates into simple sugars.

Antiparasitic Activity Investigations (e.g., Trypanosoma cruzi, Plasmodium falciparum)

The search for new antiparasitic agents is a critical area of research, and derivatives of this compound have shown promise in this regard.

In Vitro Assays against Intracellular Parasites

In vitro studies have demonstrated the activity of related compounds against various intracellular parasites. For instance, a number of 4-aminoquinoline (B48711) derivatives have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. scielo.br These assays typically involve exposing the parasites (both trypomastigote and amastigote forms) to the test compounds and determining the concentration required to inhibit parasite growth or viability.

Similarly, the antiplasmodial activity of various compounds, including those with a 4-aminoquinoline scaffold, has been assessed against Plasmodium falciparum. nih.gov These in vitro assays often utilize radioisotope incorporation (e.g., [3H]hypoxanthine) or colorimetric methods to quantify parasite proliferation. nih.gov The results are usually expressed as the 50% inhibitory concentration (IC50), which represents the concentration of the compound that reduces parasite growth by half.

Molecular Mechanisms of Antiparasitic Action

The molecular mechanisms underlying the antiparasitic activity of these compounds are diverse. As discussed earlier, one of the primary mechanisms for PABA-substituted derivatives is the inhibition of DHFR in P. falciparum. nih.gov

In the case of T. cruzi, a potential target for some compounds is the parasite's proteasome. A luminescence-based high-throughput screening assay has been used to identify inhibitors of the chymotrypsin-like activity of the T. cruzi proteasome. nih.gov Inhibition of this essential enzyme complex disrupts protein homeostasis and can lead to parasite death.

Another important target in T. cruzi is cruzain, a cysteine protease that plays a crucial role in the parasite's life cycle. Some 4-aminoquinoline derivatives have been investigated as potential inhibitors of cruzain. scielo.br The proposed mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby blocking its proteolytic activity.

Furthermore, some compounds may exert their antiparasitic effects by incorporating into the membrane of the host erythrocyte, making it unsuitable for parasite growth, as has been suggested for some antiplasmodial agents. nih.gov

Anti-tumor Activity and Cellular Mechanism Exploration

Derivatives of this compound have demonstrated significant potential as anti-tumor agents, exhibiting various mechanisms of action at the cellular level. These compounds are part of a broader class of sulfonamides that have been investigated for their therapeutic properties, including anti-cancer effects. mdpi.comnih.gov The anti-tumor activity of these derivatives is often linked to their ability to interfere with critical cellular processes necessary for cancer cell proliferation and survival.

Cell Cycle Modulation and Arrest Mechanisms

Certain derivatives of this compound have been shown to modulate the cell cycle, a key target in cancer therapy. For instance, some sulfonamide derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.gov This is a common mechanism for many anti-cancer agents, as halting the cell cycle can lead to the activation of apoptotic pathways.

One study on a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, which shares structural similarities with some sulfonamide derivatives, demonstrated the induction of G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.gov Similarly, other related compounds have been found to cause alterations in the distribution of the cell cycle, particularly in the S and G2/M phases. mdpi.com This modulation is a critical aspect of their anti-proliferative effects. mdpi.com

Table 1: Effect of Selected Sulfonamide Derivatives on Cell Cycle

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

| Hydrazones with 4-methylsulfonylbenzene | HL-60 | Investigated for cell cycle analysis | nih.gov |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa | G2/M phase arrest | nih.gov |

| 1-methoxyisobrassinin | A2780, A2780cis | Alterations in S and G2/M phases | mdpi.com |

Microtubule Dynamics and Tubulin Polymerization Inhibition

A significant mechanism by which some this compound derivatives exert their anti-tumor effects is through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and are crucial for cell division, making them an attractive target for cancer drugs. nih.gov By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to apoptosis.

Several studies have highlighted the role of sulfonamide derivatives as tubulin polymerization inhibitors. mdpi.com For example, a novel quinoline (B57606) sulfonamide derivative, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, was found to strongly inhibit tubulin assembly. mdpi.com This compound exhibited potent anti-proliferative activity against HeLa cells, which correlated well with its ability to inhibit tubulin polymerization. mdpi.com The binding of these inhibitors often occurs at the colchicine (B1669291) binding site on tubulin. nih.gov

Table 2: Tubulin Polymerization Inhibition by Sulfonamide Derivatives

| Compound/Derivative | Target | IC50 (Tubulin Polymerization) | Reference |

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | Tubulin | 6.74 μM | mdpi.com |

| N-benzylbenzamide derivative (20b) | Tubulin (colchicine site) | Not specified | nih.gov |

Nuclear Factor-kappaB (NF-κB) Pathway Modulation

The transcription factor Nuclear Factor-kappaB (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.gov Dysregulation of the NF-κB pathway is implicated in the pathology of numerous cancers. nih.gov Some sulfonamide derivatives have been found to modulate the NF-κB signaling pathway, contributing to their anti-tumor activity.

For instance, studies on biflavonoids, which can share some signaling modulation properties with synthetic compounds, have shown that they can decrease the activation of NF-κB. mdpi.com This inhibition can lead to reduced expression of proteins related to tumor progression and can induce apoptosis. mdpi.com Similarly, certain indole (B1671886) derivatives of ursolic acid have been shown to potentially act through the NF-κB signaling pathway. chemrxiv.org While direct evidence for this compound is still emerging, the modulation of the NF-κB pathway is a recognized mechanism for related anti-inflammatory and anti-cancer compounds. chemrxiv.orgnih.gov

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a hallmark of effective cancer chemotherapy. Derivatives of this compound have been shown to trigger apoptosis in cancer cells through various mechanisms. These mechanisms are often linked to the cellular stresses induced by the compounds, such as cell cycle arrest and inhibition of microtubule dynamics.

One study on a novel 1,2,4-triazine (B1199460) sulfonamide derivative demonstrated that its anti-cancer action in colon cancer cells was associated with the induction of both extrinsic and intrinsic apoptotic pathways. mdpi.com This was evidenced by increased activity of caspase-8 and caspase-9. mdpi.com Other research has shown that some derivatives can induce apoptosis by causing DNA damage and activating DNA damage response pathways. mdpi.com The cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, is another common indicator of apoptosis induced by these compounds. mdpi.com

Exploration of Other In Vitro Biological Effects and Signaling Pathways (e.g., antimicrobial, anti-inflammatory)

Beyond their anti-tumor properties, derivatives of this compound and related sulfonamides have been explored for other biological activities, including antimicrobial and anti-inflammatory effects.

Several studies have reported the antimicrobial activity of various sulfonamide derivatives. For example, newly synthesized 4-aminoantipyrine (B1666024) derivatives exhibited a wide range of antibacterial and anti-fungal activities. Similarly, N-phenethylbenzamide derivatives isolated from Piper betle showed potential antimicrobial activity against several bacterial strains. nih.gov Some 4-aminobenzofuroxan derivatives have also been found to effectively suppress bacterial biofilm growth. nih.gov The search for novel antibacterial agents has led to the design of aminoguanidine (B1677879) derivatives that show strong in vitro activity against various bacteria by permeabilizing bacterial membranes. nih.gov

In the realm of anti-inflammatory activity , certain sulfonamide derivatives have demonstrated notable effects. For example, methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines were evaluated for their anti-inflammatory activity, with one compound showing activity comparable to the standard drug phenylbutazone. nih.gov Another study on N-benzyl-4-bromobenzamide showed it could inhibit the production of inflammatory mediators like IL-6 and PGE2 in lipopolysaccharide-induced human gingival fibroblasts. nih.gov Furthermore, N-benzyl-N-methyldecan-1-amine and its derivative have been shown to have anti-inflammatory effects in models of colitis and rheumatoid arthritis by inhibiting inflammatory signaling pathways. frontiersin.org

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Contributions for the Compound

The primary contribution of existing knowledge comes from the foundational understanding of the sulfonamide scaffold. This provides a theoretical basis for predicting potential properties and applications for N-(4-aminobenzyl)ethanesulfonamide. The presence of the sulfonamide functional group suggests potential for various therapeutic applications, a concept supported by decades of research into related molecules. researchgate.netajchem-b.comajchem-b.com

Unaddressed Challenges and Knowledge Gaps in its Scientific Exploration

The scientific exploration of this compound is characterized by several significant knowledge gaps. The most prominent of these is the lack of published, optimized, and scalable synthetic routes specifically for this compound. While general methods for sulfonamide synthesis are well-documented, the specific application and potential challenges of these methods for this compound have not been reported. frontiersrj.com

Furthermore, there is a complete absence of data regarding its biological activity. Key questions that remain unanswered include:

Does this compound possess any antimicrobial, antifungal, or antiviral properties?

Does it exhibit any cytotoxic effects against cancer cell lines?

What is its inhibitory potential against enzymes such as carbonic anhydrase or various proteases, which are common targets for sulfonamide-based drugs? ajchem-b.com

What are its pharmacokinetic and pharmacodynamic profiles?

The physicochemical properties of this compound, such as its solubility, lipophilicity, and metabolic stability, are also largely uncharacterized. This information is crucial for assessing its potential as a drug candidate.

Prospective Research Avenues for Advanced Synthetic and Biological Investigations

The current lack of data presents numerous opportunities for future research. A logical first step would be the development and optimization of a robust synthetic protocol for this compound, with detailed characterization of the final product using modern analytical techniques.

Once a reliable synthetic route is established, a comprehensive biological screening of the compound is warranted. This should include a broad panel of assays to investigate its potential as an:

Antimicrobial agent: Testing against a diverse range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

Anticancer agent: Screening against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects. nih.gov

Enzyme inhibitor: Evaluating its activity against clinically relevant enzymes, such as carbonic anhydrases, cyclooxygenases (COX), and matrix metalloproteinases. openaccesspub.org

Further investigations could explore the synthesis of a library of derivatives based on the this compound scaffold. This would involve systematic structural modifications to understand the structure-activity relationships (SAR) and potentially identify compounds with enhanced potency and selectivity. researchgate.net

Potential for Rational Drug Design and Development Based on the Scaffold

The this compound scaffold holds considerable potential for rational drug design and development. The sulfonamide group is a well-known pharmacophore that can be readily modified to tune the physicochemical and biological properties of the molecule. researchgate.netnih.gov The presence of a primary amino group on the benzyl (B1604629) ring offers a key site for further chemical elaboration, allowing for the introduction of various substituents to explore interactions with specific biological targets.

Computational modeling and docking studies could be employed to predict the binding of this compound and its derivatives to the active sites of various enzymes. This in-silico approach can guide the synthesis of targeted analogs with a higher probability of biological activity, thereby accelerating the drug discovery process.

Given the proven track record of the sulfonamide class of compounds in medicine, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents. ajchem-b.comajchem-b.com Future research in this area could lead to the discovery of new drugs with applications in oncology, infectious diseases, and inflammatory disorders. researchgate.net

Q & A

Q. What strategies enhance the selectivity of ethanesulfonamide derivatives for therapeutic targets?

- Methodology : Introduce substituents (e.g., pyrimidine rings ) to exploit hydrophobic pockets in target proteins. For example, replacing methyl groups with ethylamino moieties improves binding to kinase ATP pockets. Use QSAR models to predict selectivity indices based on electronic parameters (e.g., Hammett constants).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.